molecular formula C7H7O4- B1244709 4-Methylmuconolactone

4-Methylmuconolactone

货号: B1244709
分子量: 155.13 g/mol
InChI 键: FIKLRROSHXQNFN-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-carboxylatomethyl-4-methylbut-2-en-1,4-olide(1-) is the conjugate base of 4-carboxymethyl-4-methylbut-2-en-1,4-olide;  major species at pH 7.3. It is a conjugate base of a 4-carboxymethyl-4-methylbut-2-en-1,4-olide.

科学研究应用

Environmental Biotechnology

Biodegradation of Aromatic Compounds

4-Methylmuconolactone is primarily studied for its role in the biodegradation of substituted salicylates by specific bacterial strains, such as Pseudomonas reinekei MT1. The degradation pathway involves the conversion of 4-methylcatechol to 4-ML, which can then be further transformed into 3-methylmuconolactone through the action of this compound methylisomerase (MLMI) . This process is crucial for bioremediation strategies aimed at detoxifying environments contaminated by aromatic pollutants.

Case Study: Pseudomonas reinekei MT1

In a study examining the degradation capabilities of Pseudomonas reinekei MT1, researchers identified a gene cluster responsible for the conversion of chlorosubstituted and methylsubstituted salicylates into 4-ML. The study highlighted that both 4-chlorocatechol and 3-chloromuconate were effectively transformed into 4-ML, demonstrating the potential of this bacterium in bioremediation applications .

Enzymatic Applications

Enzyme Characterization

The enzyme MLMI catalyzes the isomerization of 4-ML to 3-methylmuconolactone, a crucial step in its mineralization. The crystal structure of MLMI has been elucidated, revealing insights into its catalytic mechanism and substrate specificity . For instance, kinetic studies have shown that MLMI has a specific activity towards 4-ML with optimal efficiency at pH levels between 6.3 and 6.5 .

Data Table: Kinetic Parameters of MLMI

ParameterValue
KmK_m (μM)52.0 ± 5.8
kcatk_{cat} (s1^{-1})24.2 ± 0.8
Optimal pH6.3 - 6.5

Potential Medicinal Chemistry Applications

While current research primarily focuses on environmental applications, there is emerging interest in the medicinal chemistry aspects of compounds related to muconolactones. The structural characteristics and reactivity profiles of muconolactones may provide insights into developing novel therapeutic agents.

Case Study: Structural Insights

The structural analysis of MLMI has revealed potential targets for drug design due to its unique active site configuration and catalytic properties . Understanding these mechanisms can lead to the development of inhibitors or modulators that could have therapeutic implications.

化学反应分析

Formation via Cycloisomerization

4-ML is synthesized through the enzymatic cycloisomerization of 3-methyl-cis,cis-muconate. This reaction is catalyzed by muconate cycloisomerases (e.g., from Rhodococcus rhodochrous N75), which mediate 3,6-intramolecular cyclization (Fig. 1A). The reaction proceeds via nucleophilic attack at the C6 carboxyl group, leading to lactone ring formation .

Substrate Product Cyclization Type Catalyst
3-methyl-cis,cis-muconate4-ML3,6-intramolecularMuconate cycloisomerase (RrN75)
2-methyl-cis,cis-muconate2-methylmuconolactone1,4-intramolecularSame enzyme

Key Insight : The regiospecificity of cycloisomerization depends on the methyl substituent’s position, directing lactone ring formation to either C3-C6 or C1-C4 positions .

Isomerization to 3-Methylmuconolactone (3-ML)

The mineralization of 4-ML begins with its isomerization to 3-ML, catalyzed by 4-methylmuconolactone methylisomerase (MLMI) . This enzyme, identified in Pseudomonas reinekei MT1 and Cupriavidus necator JMP134, employs a bislactonic intermediate mechanism :

Catalytic Mechanism:

  • Substrate Binding : 4-ML binds to MLMI’s hydrophobic active site cleft, stabilized by hydrogen bonding between Tyr-39 and the C3 carbonyl oxygen .

  • Activation : His-26 (positioned 2.8 Å from His-90) abstracts a proton, inducing a keto-enol tautomerization.

  • Intermediate Formation : A transient bislactonic intermediate forms via intramolecular nucleophilic attack (Fig. 1B).

  • Product Release : The lactone ring reopens, yielding 3-ML, which is expelled due to steric clashes with His-52 .

Kinetic Data for MLMI Variants :

Variant Residual Activity (%) Role in Catalysis
Wild-type100Reference
Y39F25Loss of H-bond stabilization
H26A<5Disrupted proton abstraction
C67S75Indirect substrate positioning

Structural Evidence : Crystal structures (PDB: 2ifx) confirm MLMI’s ferredoxin-like fold and homodimeric assembly, with a solvent-exposed active site cleft .

Rearrangement to 4-Methyl-3-Oxoadipate Enol-Lactone

3-ML undergoes double-bond rearrangement via methylmuconolactone isomerase (MmlJ), forming 4-methyl-3-oxoadipate enol-lactone. This reaction is reversible, with equilibrium favoring 3-ML :

3 ML4 Methyl 3 oxoadipate enol lactone\text{3 ML}\rightleftharpoons \text{4 Methyl 3 oxoadipate enol lactone}

Key Features :

  • MmlJ shares homology with muconolactone isomerases but exhibits distinct substrate specificity for methylated lactones .

  • The reaction prepares the substrate for hydrolytic ring opening.

Hydrolysis to 4-Methyl-3-Oxoadipate

The enol-lactone is hydrolyzed by methylenol-lactone hydrolase (MmlL) , a metallo-β-lactamase superfamily enzyme. This step yields 4-methyl-3-oxoadipate, which enters the β-ketoadipate pathway for further degradation :

4 Methyl 3 oxoadipate enol lactone+H2O4 Methyl 3 oxoadipate\text{4 Methyl 3 oxoadipate enol lactone}+\text{H}_2\text{O}\rightarrow \text{4 Methyl 3 oxoadipate}

Mutant Analysis :

  • Deletion of mmlL in P. reinekei MT1 results in 3-ML accumulation, confirming MmlL’s role .

Activation via Coenzyme A (CoA) Thioester Formation

In Rhodococcus rhodochrous N75, 3-ML is activated by 3-methylmuconolactone-CoA synthetase , forming a CoA thioester prior to hydrolysis. This modification enhances substrate affinity for downstream enzymes :

3 ML+CoA+ATP3 ML CoA+AMP+PPi\text{3 ML}+\text{CoA}+\text{ATP}\rightarrow \text{3 ML CoA}+\text{AMP}+\text{PP}_i

Enzyme Properties :

  • pH optimum: 8.0

  • Subunit mass: 128 kDa (homodimeric)

  • Induced during growth on p-toluate .

Degradation to Central Metabolites

4-Methyl-3-oxoadipate is processed via:

  • CoA Transferase (MmlF/G) : Converts 4-methyl-3-oxoadipate to its CoA derivative.

  • Thiolase (MmlC) : Cleaves 4-methyl-3-oxoadipyl-CoA into methylsuccinyl-CoA and acetyl-CoA.

  • Acetyl-CoA Hydrolase (MmlK) : Channels methylsuccinate into the Krebs cycle .

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Methylmuconolactone in laboratory settings?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical lactonization of 4-methylmuconic acid. Key parameters include pH (6.5–7.5), temperature (30–37°C for enzymatic routes; 80–100°C for chemical methods), and catalyst selection (e.g., lactonases or acid catalysts like H₂SO₄). Oxygen-free environments (e.g., nitrogen atmosphere) are critical to prevent oxidation by-products. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Experimental Design : Include control experiments to compare enzymatic vs. chemical pathways, and validate purity using nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) .

Q. What characterization techniques are standard for confirming this compound identity and purity?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H and 13^{13}C NMR to verify lactone ring formation and methyl group positioning. Compare spectra with literature data .
  • Purity Assessment : HPLC with UV detection (210–220 nm) or GC-MS with derivatization (e.g., silylation) to quantify impurities. Validate with melting point analysis and optical rotation for enantiomeric purity .
    • Data Interpretation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) and report deviations >2% as potential impurities .

Q. How do researchers quantify this compound in complex biological matrices?

  • Methodological Answer : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by HPLC with a C18 column and tandem mass spectrometry (LC-MS/MS) for sensitivity. Internal standards (e.g., deuterated analogs) correct for matrix effects .
  • Validation : Perform spike-and-recovery tests (85–115% recovery) and calibration curves (R² >0.99) across expected concentration ranges .

Advanced Research Questions

Q. How can contradictions in reported degradation pathways of this compound be resolved?

  • Methodological Answer : Conflicting studies often arise from differences in microbial strains or assay conditions. Use isotopic labeling (e.g., 13^{13}C tracing) to track carbon flux and compare pathways across models (e.g., Pseudomonas vs. Rhodococcus). Pair with gene deletion studies to identify rate-limiting enzymes .
  • Data Contradiction Analysis : Apply systematic review frameworks (e.g., COSMOS-E) to assess study heterogeneity in pH, temperature, and substrate concentrations .

Q. What experimental strategies address challenges in isolating enantiomerically pure this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. For crystallization, screen solvents (e.g., ethanol/water mixtures) and use circular dichroism (CD) to confirm enantiomeric excess (>98%) .
  • Troubleshooting : If racemization occurs during synthesis, optimize reaction time and temperature to minimize epimerization .

Q. How do researchers design metabolic engineering approaches to enhance this compound production in microbial systems?

  • Methodological Answer : Combine heterologous expression of catA (cis,cis-muconate cycloisomerase) with directed evolution of lactonases. Use transcriptomics to identify bottlenecks (e.g., NADPH availability) and CRISPR interference (CRISPRi) to downregulate competing pathways .
  • Validation : Measure product titers via LC-MS and assess pathway efficiency using 14^{14}C-labeled glucose in CO₂ evolution assays .

Q. What advanced statistical methods are employed to interpret variability in this compound toxicity assays?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in cell culture assays. Use principal component analysis (PCA) to differentiate toxicity mechanisms (e.g., membrane disruption vs. metabolic inhibition) .
  • Data Interpretation : Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for dose-response curves .

Q. How can researchers mitigate interference from structurally similar lactones in NMR-based studies of this compound?

  • Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Spiking with authentic standards and differential solvent systems (e.g., DMSO-d₆ vs. CDCl₃) enhances signal separation .
  • Validation : Compare 1^{1}H-13^{13}C heteronuclear correlations with computational predictions (e.g., ACD/Labs or MestReNova) .

Q. Troubleshooting & Contradictions

Q. Why do discrepancies arise in reported stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. For long-term storage, lyophilize samples and store under argon at -80°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
  • Contradiction Resolution : Replicate conditions from conflicting studies and compare degradation kinetics using Arrhenius plots .

Q. How should researchers address conflicting data on this compound’s role in microbial carbon metabolism?

  • Methodological Answer : Use chemostat cultures with defined carbon sources (e.g., 13^{13}C-glucose) and flux balance analysis (FBA) to quantify metabolic flux. Compare wild-type vs. mutant strains lacking lactone transporters .
  • Data Integration : Combine proteomics (e.g., LC-MS/MS) and metabolomics to identify regulatory nodes influenced by this compound .

Q. Methodological Innovations

Q. What hybrid methodologies combine computational and experimental approaches to elucidate this compound’s biodegradation pathways?

  • Methodological Answer : Pair genome-scale metabolic models (GEMs) with LC-MS-based metabolomics to predict and validate intermediate metabolites. Use molecular dynamics (MD) simulations to study enzyme-substrate binding affinities .
  • Validation : Knock out predicted pathway genes and analyze metabolite accumulation via untargeted metabolomics .

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

  • Methodological Answer : Train neural networks on datasets (e.g., ChEMBL, PubChem) to predict logP, solubility, and pKa. Validate predictions with experimental measurements using shake-flask solubility assays and potentiometric titrations .
  • Limitations : Address dataset bias by including diverse lactone structures in training data .

属性

分子式

C7H7O4-

分子量

155.13 g/mol

IUPAC 名称

2-(2-methyl-5-oxofuran-2-yl)acetate

InChI

InChI=1S/C7H8O4/c1-7(4-5(8)9)3-2-6(10)11-7/h2-3H,4H2,1H3,(H,8,9)/p-1

InChI 键

FIKLRROSHXQNFN-UHFFFAOYSA-M

SMILES

CC1(C=CC(=O)O1)CC(=O)[O-]

规范 SMILES

CC1(C=CC(=O)O1)CC(=O)[O-]

同义词

4-methylmuconolactone

产品来源

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Dimethyl 1,4-dimethyl-2,5-dioxocyclohexane-1,4-dicarboxylate
4-Methylmuconolactone
Dimethyl 1,4-dimethyl-2,5-dioxocyclohexane-1,4-dicarboxylate
4-Methylmuconolactone
Dimethyl 1,4-dimethyl-2,5-dioxocyclohexane-1,4-dicarboxylate
4-Methylmuconolactone
Dimethyl 1,4-dimethyl-2,5-dioxocyclohexane-1,4-dicarboxylate
4-Methylmuconolactone
Dimethyl 1,4-dimethyl-2,5-dioxocyclohexane-1,4-dicarboxylate
4-Methylmuconolactone

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